molecular formula C28H29N3O3 B2434565 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 893785-82-5

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B2434565
CAS No.: 893785-82-5
M. Wt: 455.558
InChI Key: FQQQJRMTGTUEEX-UHFFFAOYSA-N
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Description

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and pharmaceutical importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the ethylphenyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can be used to replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Its quinoline core suggests potential pharmaceutical applications, such as in the development of new drugs.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-4-20-8-11-23(12-9-20)29-17-22-15-21-10-13-25(34-3)16-26(21)31(28(22)33)18-27(32)30-24-7-5-6-19(2)14-24/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQJRMTGTUEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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